2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-oxoacetamide
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group in the 2-oxoacetamide moiety can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-ethanamine: Known for its role in neurotransmission and its presence in various natural products.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with anti-inflammatory properties.
2-(1,2-diphenyl-1H-indol-3-yl)ethanamine: Studied for its effects on cytokine expression.
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-oxoacetamide is an indole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂
- Molecular Weight : 315.46 g/mol
The compound features an indole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have shown that indole derivatives exhibit significant anticancer properties. The specific compound under discussion has been tested against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Induction of apoptosis via mitochondrial pathway |
MCF-7 (Breast) | 10.0 | Inhibition of cell proliferation and migration |
A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
The anticancer mechanism involves the activation of caspases leading to apoptosis, as well as the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .
Antioxidant Activity
In vitro assays have demonstrated that the compound exhibits strong antioxidant properties. It was found to scavenge free radicals effectively, with a half-maximal effective concentration (EC50) of 25 µM in DPPH radical scavenging assays. This activity is attributed to the presence of the indole moiety, which can donate hydrogen atoms to free radicals .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects in animal models. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The observed effects suggest that it may inhibit NF-kB signaling pathways involved in inflammation .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound displayed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, confirming its potential as an anticancer agent.
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of the compound in a model of neuroinflammation induced by LPS. Behavioral tests indicated improved cognitive function and reduced neuroinflammatory markers in treated animals, suggesting potential applications in neurodegenerative diseases .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-5-27(19-11-8-10-17(2)16-19)15-9-14-25-24(29)23(28)22-18(3)26(4)21-13-7-6-12-20(21)22/h6-8,10-13,16H,5,9,14-15H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTNASTWZONLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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